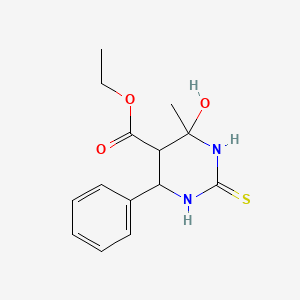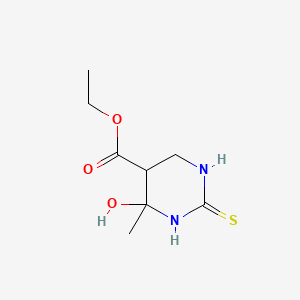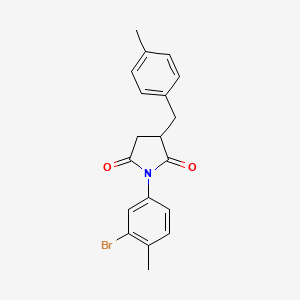![molecular formula C20H18F3NO3 B4303038 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B4303038.png)
3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione
Vue d'ensemble
Description
3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione, also known as TFPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPD is a pyrrolidine derivative and is a white crystalline powder with a molecular weight of 391.43 g/mol.
Mécanisme D'action
The mechanism of action of 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is not fully understood. However, it has been suggested that 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione exerts its biological effects by interacting with specific cellular targets, such as enzymes, receptors, and ion channels. 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and phosphodiesterase-4, which are involved in the inflammatory response. 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has also been shown to modulate the activity of certain receptors, such as the α7 nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects:
3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione inhibits the proliferation of cancer cells and induces apoptosis. 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-α, in cells stimulated with lipopolysaccharide. In vivo studies have shown that 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione exhibits analgesic and anti-inflammatory effects in animal models of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione in lab experiments is its high purity and stability. 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is a white crystalline powder that is easy to handle and store. Another advantage is its versatility in various applications, such as medicinal chemistry, materials science, and organic synthesis. However, one of the limitations of using 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione is its relatively high cost compared to other chemical compounds.
Orientations Futures
There are several future directions for the research on 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, there is a need for more in vivo studies to validate its potential therapeutic effects and to determine its pharmacokinetic and pharmacodynamic properties.
Applications De Recherche Scientifique
3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. In materials science, 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been used as a building block for the synthesis of novel materials with potential applications in electronic devices and sensors. In organic synthesis, 3-(3,5-dimethylbenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione has been used as a chiral auxiliary for the asymmetric synthesis of various compounds.
Propriétés
IUPAC Name |
3-[(3,5-dimethylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c1-12-7-13(2)9-14(8-12)10-15-11-18(25)24(19(15)26)16-3-5-17(6-4-16)27-20(21,22)23/h3-9,15H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHIKXQVIVUMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethylphenyl)methyl]-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4302956.png)
![dimethyl 2-amino-5-oxo-7-phenyl-4-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B4302960.png)
![4-(2-fluorophenyl)-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302964.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302966.png)
![4-(2-fluorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302971.png)
![4-(2-chlorophenyl)-7,7-dimethyl-1-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4302979.png)
![4,4'-[piperazine-1,4-diylbis(methylene)]bis(2,6-diisopropylphenol)](/img/structure/B4302989.png)



![3-(4-chlorobenzyl)-1-[2-(3,4-diethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B4303030.png)
![4-[(3-bromo-4-methylphenyl)amino]-2-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B4303044.png)

![4-[3-(hexyloxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4303048.png)